Sinococuline
Overview
Description
Sinococuline is a bioactive compound derived from the plant Cocculus hirsutus. It has garnered significant attention due to its potent anti-dengue activity. This compound has shown promise in both in vitro and in vivo studies, making it a potential candidate for further development in the treatment of dengue virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary source of Sinococuline is the aqueous extract of the stem of Cocculus hirsutus. The extraction process involves using solvents such as denatured spirit, hydro-alcohol (50:50), and aqueous solutions. The stem part of Cocculus hirsutus is found to be more potent than the aerial parts, irrespective of the extraction solvent used .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cocculus hirsutus stems. The process includes drying the stems, followed by solvent extraction and purification to isolate this compound. This method ensures consistency in the quality and potency of the compound across different batches .
Chemical Reactions Analysis
Types of Reactions: Sinococuline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.
Scientific Research Applications
Sinococuline has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in chemical studies to understand its structure and reactivity.
Biology: It is studied for its biological activities, including its anti-dengue properties. .
Medicine: this compound’s potential as an anti-dengue agent makes it a candidate for drug development. .
Industry: The compound’s bioactive properties make it valuable in the pharmaceutical industry for developing new treatments for viral infections.
Mechanism of Action
Sinococuline exerts its effects by interfering with the early stages of viral replication. It has been shown to inhibit the synthesis of non-structural protein 1 (NS1) in dengue virus, which is crucial for viral replication and secretion . This inhibition reduces the viral load and the expression of proinflammatory cytokines, thereby mitigating the severity of the infection .
Comparison with Similar Compounds
- Magnoflorine
- 20-Hydroxyecdysone
- Makisterone-A
- Coniferyl alcohol
Comparison: Among these compounds, Sinococuline stands out due to its potent pan-anti-dengue activity. While other compounds like Magnoflorine and 20-Hydroxyecdysone also exhibit bioactive properties, this compound’s efficacy against all four serotypes of the dengue virus makes it unique .
Properties
IUPAC Name |
(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKPWBJXKCSPGK-KNORBDTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911127 | |
Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109351-36-2 | |
Record name | (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109351-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinococuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SINOCOCULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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